molecular formula C11H22O2 B12513449 6-Methoxydecan-5-one CAS No. 819814-11-4

6-Methoxydecan-5-one

Cat. No.: B12513449
CAS No.: 819814-11-4
M. Wt: 186.29 g/mol
InChI Key: ABYYGDMCVXNLGF-UHFFFAOYSA-N
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Description

6-Methoxydecan-5-one is an organic compound characterized by a methoxy group attached to a decanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxydecan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a decanone derivative with a methoxy group donor. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxydecan-5-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the decanone backbone can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxydecan-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxydecan-5-one involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The carbonyl group in the decanone backbone can also interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxydecan-2-one
  • 6-Methoxydecan-3-one
  • 6-Methoxydecan-4-one

Uniqueness

6-Methoxydecan-5-one is unique due to the specific position of the methoxy group and the carbonyl group in the decanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

819814-11-4

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

6-methoxydecan-5-one

InChI

InChI=1S/C11H22O2/c1-4-6-8-10(12)11(13-3)9-7-5-2/h11H,4-9H2,1-3H3

InChI Key

ABYYGDMCVXNLGF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)CCCC)OC

Origin of Product

United States

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